molecular formula C14H8ClFN2 B15065422 5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine

5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine

Cat. No.: B15065422
M. Wt: 258.68 g/mol
InChI Key: XLPZGSZJOVXAFX-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine is a chemical compound built on the 1,6-naphthyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties . This scaffold is recognized as an attractive building block for developing active compounds and has shown promise in the creation of multi-kinase inhibitors with antitumor properties . Specifically, 1,6-naphthyridin-4-one derivatives have been investigated as potent MET kinase inhibitors, leading to antitumor drug candidates nearing the clinical stage . The presence of the 5-chloro substituent on the naphthyridine ring is a key feature, as this reactive halogen group enables further functionalization through various cross-coupling reactions, making it a versatile intermediate for diversity-oriented synthesis in drug discovery programs . The 4-fluorophenyl moiety at the 2-position is a common pharmacophore that can contribute to molecular interactions and optimize the compound's biological activity. Researchers utilize this and similar compounds as a core template for developing new therapeutic agents targeting angiogenic disorders, viral infections, and cancers . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H8ClFN2

Molecular Weight

258.68 g/mol

IUPAC Name

5-chloro-2-(4-fluorophenyl)-1,6-naphthyridine

InChI

InChI=1S/C14H8ClFN2/c15-14-11-5-6-12(18-13(11)7-8-17-14)9-1-3-10(16)4-2-9/h1-8H

InChI Key

XLPZGSZJOVXAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C(=NC=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine typically involves the reaction of 4-fluoroaniline with 2-chloronicotinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the production rate and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Substituent Position and Reactivity

Compound Substituent Positions Key Reactivity
5-Chloro-2-(4-FP)-1,6-naph 5-Cl, 2-(4-FP) Stabilized for functionalization at Cl; 4-FP enhances lipophilicity
4-Chloro-1,6-naphthyridine 4-Cl Rapid hydrogenolysis to 1,6-naphthyridine under mild conditions
5-Chloro-8-Iodo-1,6-naph 5-Cl, 8-I Iodo group enables cross-coupling reactions (e.g., Suzuki-Miyaura)

Table 2: Fluorinated Naphthyridine Derivatives

Compound Fluorine Position Biological Relevance
Target Compound 4-FP at position 2 Predicted enzyme inhibition (e.g., kinases)
Benzo[h][1,6]naphthyridines Fused fluorinated rings DNA intercalation, antimicrobial activity
Phosphonate derivatives 4-FP at position 2 Enhanced kinase binding via phosphonate groups

Physicochemical and Functional Properties

  • Halogen Effects : Chlorine at position 5 provides stability and directs electrophilic substitution, while iodine in 5-chloro-8-iodo-1,6-naphthyridine increases polarizability for optoelectronic applications .
  • Fluorine Contribution: The 4-fluorophenyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogues like 2-phenyl-1,6-naphthyridines .

Q & A

Q. What are the key synthetic strategies for preparing 5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine and its analogs?

  • Methodological Answer : The synthesis of 1,6-naphthyridine derivatives typically involves halogenation and aryl substitution. For example:
  • Chlorination : Chlorine atoms can be introduced via Vilsmeier-Haack reactions (POCl₃/DMF) at specific positions to enhance reactivity .
  • Aryl coupling : Suzuki-Miyaura cross-coupling reactions are effective for attaching fluorophenyl groups, using palladium catalysts and aryl boronic acids .
  • Cyclization : Pyridine ring closure can be achieved through thermal or acid-catalyzed cyclocondensation of amino-nitrile precursors .
    Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, DMF, 80°C, 12 h57%
Fluorophenyl couplingPd(PPh₃)₄, K₂CO₃, DME, reflux55–81%

Q. Which spectroscopic and analytical techniques are critical for characterizing 1,6-naphthyridine derivatives?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the fluorophenyl group shows distinct coupling patterns (e.g., ¹⁹F-¹H coupling in ¹H NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives, as seen in benzo[b]thieno-naphthyridine analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 1,6-naphthyridine derivatives for multi-target therapeutic applications?

  • Methodological Answer :
  • Substituent Effects :
  • Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase in anti-Alzheimer hybrids) .
  • Fluorophenyl groups : Improve metabolic stability and blood-brain barrier penetration .
  • Rigid Analog Design : Fusing heterocycles (e.g., thienopyridines) restricts conformational flexibility, enhancing target selectivity .
    Table 2 : Key Substituent Effects in SAR
SubstituentBiological ImpactReference
5-ChloroIncreases antiviral potency
4-FluorophenylEnhances CNS bioavailability

Q. What methodological considerations are essential for computational modeling of 1,6-naphthyridine-protein interactions?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding poses. For example, tetrahydrobenzo[h]-1,6-naphthyridine hybrids showed nanomolar affinity for acetylcholinesterase when docked with flexible side chains .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. MD-driven linker optimization (e.g., trimethylene linkers) improves binding kinetics .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies, critical for prioritizing synthetic targets .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in biological activity between in vitro and cellular models for 1,6-naphthyridine derivatives?

  • Methodological Answer :
  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of fluorophenyl groups) .
  • Membrane Permeability : Employ Caco-2 cell monolayers to evaluate passive diffusion vs. efflux transporter effects .
  • Off-Target Screening : Profile against kinase panels or GPCRs to rule out non-specific interactions .

Q. What strategies mitigate low yields in multi-step syntheses of halogenated 1,6-naphthyridines?

  • Methodological Answer :
  • Protecting Groups : Temporarily shield reactive sites (e.g., amino groups) during harsh chlorination steps .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 h to 30 min) and improves purity .
  • Catalyst Optimization : Screen Pd catalysts (e.g., XPhos vs. SPhos) for Suzuki couplings to minimize byproducts .

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